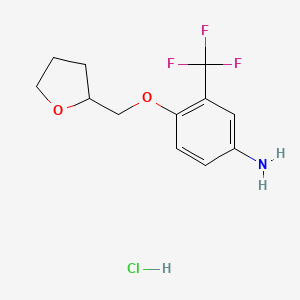

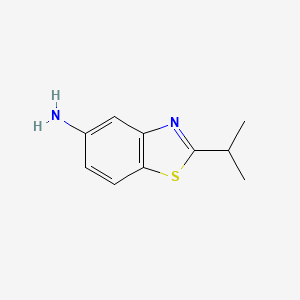

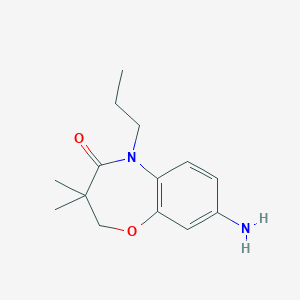

![molecular formula C13H13BrN2 B1439243 1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105191-75-0](/img/structure/B1439243.png)

1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Übersicht

Beschreibung

The compound seems to be a derivative of pyrrolopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives have been synthesized and evaluated for their antibacterial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Bromophenol, a compound with a bromophenyl group, is a white to light yellow crystal that is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water .Wissenschaftliche Forschungsanwendungen

-

Therapeutic Applications and Biological Activities of Bacterial Bioactive Extracts

- Application : Pyrrolo (1,2-a) pyrazine-1,4-dione, hexahydro 3-(2-methyl propyl) (PPDHMP) derived from the marine bacterium Staphylococcus sp. strain MB30, isolated from the deep-sea sediment of Bay of Bengal, India, was shown to cause G1 cell cycle arrest, apoptotic morphological changes, caspase-9 and 3 activation, PARP cleavage and anti-apoptotic proteins downregulation in lung cancer A549 and HPV18 .

- Results : The compound caused G1 cell cycle arrest, apoptotic morphological changes, caspase-9 and 3 activation, PARP cleavage and anti-apoptotic proteins downregulation in lung cancer A549 and HPV18 .

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery

-

- Application : The azido group substituted ortho to the pyrazole of 30 [20, 21], reports have also made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

- Results : The compound was successfully synthesized .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 1-(4-Bromophenyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWVVKIUKMWARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

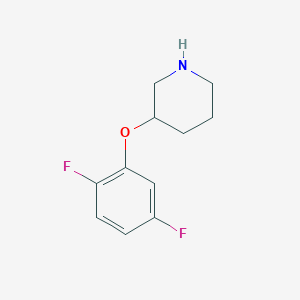

![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)